L-[1-13C]Glucose
Overview
Description
L-Glucose is an organic compound with the formula C6H12O6 or O=CH[CH(OH)]5H . It is one of the aldohexose monosaccharides and is the enantiomer of the more common D-glucose . L-Glucose does not occur naturally in living organisms but can be synthesized in the laboratory . It is indistinguishable in taste from D-glucose .
Synthesis Analysis
L-Glucose can be synthesized in the laboratory . The solid sugar products can be produced by removing the solvent under reduced pressure . Further separation of D and L enantiomers can be done by chiral resolution with SASP (reaction-crystallization-hydrolysis) or chiral preparative HPLC or chiral capillary electrophoresis .
Molecular Structure Analysis
L-Glucose usually occurs as one of four cyclic structural isomers —α- and β- l-glucopyranose (the most common, with a six-atom ring), and α- and β- l-glucofuranose (with a five-atom ring) . In water solution, these isomers interconvert in matters of hours, with the open-chain form as an intermediate stage .
Chemical Reactions Analysis
L-Glucose undergoes glycolysis, a series of enzymatic reactions that break it down into adenosine triphosphate (ATP), the energy currency of the cell . Furthermore, L-Glucose is involved in maintaining blood sugar levels .
Physical And Chemical Properties Analysis
L-Glucose can be solid or liquid, has a sweet taste, a melting point of 294.8˚F(146˚C), and a density of 1.54 g/cm³ . It has no odor, is soluble in water and acetic acid, and all forms of glucose are colorless and are also clear .
Scientific Research Applications
Glucose and Lactate Metabolism in C6 Glioma Cells : Bouzier et al. (1998) used 13C nuclear magnetic resonance spectroscopy (NMR) to investigate the metabolism of L-lactate and D-glucose in C6 glioma cells, finding that exogenous lactate was the major substrate for oxidative metabolism (Bouzier, Voisin, Goodwin, Canioni, & Merle, 1998).
Imaging Brain Deoxyglucose Uptake and Metabolism : Nasrallah et al. (2013) demonstrated that 2-Deoxy-D-glucose (2DG) is useful for inferring glucose uptake and metabolism, showing the potential for MRI techniques to image deoxyglucose/glucose uptake and metabolism in vivo without isotopic labeling (Nasrallah, Pagés, Kuchel, Golay, & Chuang, 2013).
Metabolic Fluxes in Hepatic Cells : Hofmann et al. (2008) established an experimental setup for acquiring metabolite and transient 13C‐labeling data in mammalian cells, using 13C‐labeled glucose as substrate, which is useful for estimating metabolic fluxes (Hofmann, Maier, Niebel, Vacun, Reuss, & Mauch, 2008).
Quantification of Endogenous and Exogenous Plasma Glucose : Huang et al. (2018) developed a novel NMR strategy for discriminative quantification of endogenous and exogenous glucose in plasma using 13C-labeled glucose (Huang, Yu, Ma, & Hu, 2018).
Glucose Metabolism in Mammalian Cells : Lin, Cheng, and Wright (1993) developed a method using 13C isotopes to study glucose metabolism in mammalian cell lines (Lin, Cheng, & Wright, 1993).
Localized 13C NMR Spectroscopy in the Human Brain : Gruetter et al. (1994) studied cerebral metabolism of d[1‐13C]glucose with localized 13C NMR spectroscopy, providing insights into brain glutamate concentrations (Gruetter, Novotny, Boulware, Mason, Rothman, Shulman, Prichard, & Shulman, 1994).
Carbon-13 NMR Analysis in Crithidia fasciculata : De los Santos et al. (1985) applied 13C NMR to study glucose metabolism in Crithidia fasciculata, finding that [1-13C]glucose underwent a glycolytic pathway (De los Santos, Buldain, Frydman, Cannata, & Cazzulo, 1985).
13C‐NMR in Trichomonas vaginalis : Chapman et al. (1985) used 13C‐NMR to study the kinetics of formation of metabolites from [l‐13C]glucose in Trichomonas vaginalis, revealing glycerol as a major product (Chapman, Linstead, Lloyd, & Williams, 1985).
Safety And Hazards
Future Directions
Hyperpolarized 13C MRI/S, which includes L-[1-13C]Glucose, enables real-time non-invasive assessment of metabolic processes and holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . It has the potential to improve early diagnosis of disease, patient stratification, and therapy response assessment .
properties
IUPAC Name |
(3S,4R,5R,6S)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-WIZIAPGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([13CH](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-[1-13C]Glucose |
Citations
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